molecular formula C22H27NO3 B12983119 (9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

Cat. No.: B12983119
M. Wt: 353.5 g/mol
InChI Key: CPKBHOOXHBRNRP-INIZCTEOSA-N
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Description

(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a complex organic compound with the molecular formula C22H27NO3 This compound is notable for its unique structure, which includes a fluorenyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl group. One common method involves the oxidation of 9H-fluorene to 9-fluorenone using potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium hydroxide (KOH) in THF.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate lies in its specific combination of a fluorenyl group and a carbamate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate

InChI

InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m0/s1

InChI Key

CPKBHOOXHBRNRP-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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